molecular formula C16H16N4O3S B2500312 Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 852376-85-3

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No. B2500312
CAS RN: 852376-85-3
M. Wt: 344.39
InChI Key: GNRVMAIPPRIMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of heterocyclic derivatives, including those related to Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, has been explored in recent studies. One such study describes the efficient synthesis of thirty-six novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate), which are linked with various moieties such as thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole . Another study reports the preparation of a novel ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate via heating of specific precursors under reflux . Additionally, a novel compound with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin scaffold was synthesized through a condensation reaction . These studies highlight the diverse synthetic routes available for creating complex heterocyclic compounds that may share structural similarities with the compound of interest.

Molecular Structure Analysis

The confirmation of molecular structures in the synthesis of heterocyclic compounds is crucial. In the case of the derivatives mentioned, structural confirmation was achieved using 1H-NMR, 13C-NMR, and MS methods . For some compounds, X-ray crystallography provided further structural confirmation . These techniques are essential for verifying the successful synthesis of the desired compounds and would similarly be applied to confirm the structure of Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate.

Chemical Reactions Analysis

The studies provided do not detail specific chemical reactions related to Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate. However, they do describe general synthetic pathways for related heterocyclic compounds, such as condensation and heating under reflux . These methods are indicative of the types of chemical reactions that might be involved in the synthesis of the compound , such as nucleophilic substitution or addition reactions that are common in the formation of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not explicitly detailed in the provided studies. However, the in vitro testing against microorganisms and the evaluation of cytotoxicity and antiviral activity against HIV-1 suggest that these compounds have significant biological activities . These properties are important for understanding the potential applications of the compounds in medicinal chemistry. The analytical data from IR, NMR, and mass spectrometry are also indicative of the physical and chemical characteristics of these compounds .

Scientific Research Applications

Synthesis Approaches and Derivatives

The compound Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has been the subject of various synthesis methods and the creation of derivatives. For instance, Mohamed (2021) explained a process involving the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives to produce new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives (Mohamed, 2021). Similarly, El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines starting from a related compound, ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (El‐Kazak & Ibrahim, 2013).

Chemical Reactions and Properties

Further, the chemical properties and reactions involving compounds similar to Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate have been extensively studied. Lashmanova et al. (2019) discussed the rearrangement of thiazolo[3,2-a]pyrimidines into triazolo[4,3-a]pyrimidines, highlighting the structural nuances of related compounds (Lashmanova et al., 2019). Additionally, research by Fedotov, Hotsulia, and Panasenko (2022) on pyrazole and 1,2,4-triazole derivatives, closely related to the compound , emphasized their significant pharmacological potential and strategic role in medicine (Fedotov, Hotsulia & Panasenko, 2022).

Future Directions

The future directions for research on triazole-pyrimidine hybrids could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . The study indicates that these novel scaffolds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3S/c1-3-23-15(21)10-24-14-9-8-13-17-18-16(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRVMAIPPRIMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.